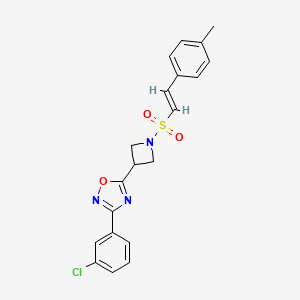![molecular formula C7H14ClNO B2656060 (1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride CAS No. 2580097-94-3](/img/structure/B2656060.png)
(1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride: is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . It is a hydrochloride salt derived from the corresponding base, (1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol, which is a bicyclic compound containing a nitrogen atom in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Starting from Bicyclic Ketones: One common method involves starting with a bicyclic ketone and performing a series of reactions including reduction, substitution, and hydrolysis[_{{{CITATION{{{_3{Methyl 2- {4- [ (1S,4R,5S,6R)-4- (4-fluorophenyl)-6- { (4 ....
Using Amines: Another approach involves the use of amines and subsequent cyclization reactions to form the bicyclic structure[_{{{CITATION{{{_3{Methyl 2- {4- [ (1S,4R,5S,6R)-4- (4-fluorophenyl)-6- { (4 ....
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
(1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Substituted derivatives with different functional groups attached to the bicyclic structure.
Scientific Research Applications
(1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride: can be compared with other similar compounds, such as:
(1S,4R,5S,6R)-1,4,6-Trimethyl-2-azabicyclo[3.2.0]heptan-3-one
Methyl 2-{4-[ (1S,4R,5S,6R)-4-(4-fluorophenyl)-6-{[(4-fluorophenyl)methoxy]methyl}-2-oxabicyclo heptan-5-yl]butoxy}acetate
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific stereochemistry and the presence of the hydrochloride moiety, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(1S,4R,6R)-6-methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(9)3-5-2-6(7)8-4-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQKLUYUUUXREQ-FNCXLRSCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC1NC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H]2C[C@@H]1NC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2655977.png)
![2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2655978.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2655979.png)
![3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2655980.png)

![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2655983.png)
![3-bromo-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine](/img/structure/B2655985.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2655989.png)
![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-(trifluoromethyl)benzamide](/img/structure/B2655991.png)
![8-[1-(benzenesulfonyl)piperidine-4-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2655993.png)
![2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655996.png)

![2,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655999.png)
